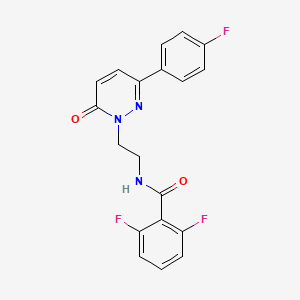

2,6-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves strategic incorporation of fluorine atoms into organic frameworks, exploiting their electronegativity and small size. For example, the synthesis of fluorinated benzamide neuroleptics demonstrates the utility of fluorine in medicinal chemistry, highlighting methods for incorporating fluorine into organic molecules (Mukherjee, 1991). Moreover, the creation of 2,2-difluorovinyl compounds via rhodium-catalyzed C-H activation showcases advanced techniques for introducing fluorine into complex molecules, offering pathways to synthesize fluorinated heterocycles (Wu et al., 2017).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. For instance, crystal structure analysis can reveal how fluorine substitution affects molecular conformation and intermolecular interactions, as seen in the study of various N-[2-(trifluoromethyl)phenyl]benzamides (Suchetan et al., 2016). These analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Fluorinated compounds participate in unique chemical reactions, attributed to the electronegative and lipophilic nature of fluorine. Research into the coupling reactions of benzamides with difluorovinyl tosylate highlights the potential to create diverse fluorinated heterocycles, offering insights into novel reaction pathways and mechanisms (Wu et al., 2017).

Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity Assays

Research into the antioxidant capacity of compounds often involves assays such as the ABTS/PP decolorization assay, which evaluates the antioxidant capacity of substances. Although the specific compound was not directly studied, methodologies like these are crucial for understanding the antioxidant properties of a wide range of compounds, including potentially those with similar structures to the one specified (Ilyasov et al., 2020).

Amyloid Imaging in Alzheimer's Disease

The development of amyloid imaging ligands, including radioligands, plays a significant role in the early detection and treatment evaluation of Alzheimer's disease. While the specific compound is not mentioned, the research into similar compounds for imaging purposes highlights the importance of structural design in developing diagnostic tools (Nordberg, 2007).

Synthesis Methodologies

The practical synthesis of related compounds, such as 2-fluoro-4-bromobiphenyl, is critical for the development of pharmaceuticals and other chemical entities. These synthesis methodologies can provide insights into the potential chemical manipulations and applications of the compound (Qiu et al., 2009).

Phase Behavior and Applications of Ionic Liquids

Studies on the phase behavior of ionic liquids with various solutes have implications for the solubility and potential applications of a wide range of compounds, including fluorinated ones. Understanding these interactions can lead to applications in separation processes and novel solvent systems (Visak et al., 2014).

Eigenschaften

IUPAC Name |

2,6-difluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2/c20-13-6-4-12(5-7-13)16-8-9-17(26)25(24-16)11-10-23-19(27)18-14(21)2-1-3-15(18)22/h1-9H,10-11H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZRCPZECCQCOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)

![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2497831.png)

![methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B2497836.png)